molecular formula C8H16N2O B3235548 (R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide CAS No. 1354019-39-8

(R)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B3235548
CAS No.: 1354019-39-8
M. Wt: 156.23 g/mol
InChI Key: NHMWGGURJSUYGU-MRVPVSSYSA-N
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Description

®-N-Ethyl-N-(pyrrolidin-3-yl)acetamide is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Ethyl-N-(pyrrolidin-3-yl)acetamide typically involves the reaction of ®-pyrrolidine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of ®-N-Ethyl-N-(pyrrolidin-3-yl)acetamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-N-Ethyl-N-(pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

®-N-Ethyl-N-(pyrrolidin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-Ethyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing the release and uptake of neurotransmitters. This interaction can lead to various physiological effects, such as changes in mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-Ethyl-N-(pyrrolidin-3-yl)acetamide is unique due to its chiral nature, which can lead to different biological activities compared to its achiral counterparts. The presence of the chiral center allows for the possibility of enantioselective interactions with biological targets, potentially leading to more specific and potent effects .

Properties

IUPAC Name

N-ethyl-N-[(3R)-pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-10(7(2)11)8-4-5-9-6-8/h8-9H,3-6H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMWGGURJSUYGU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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